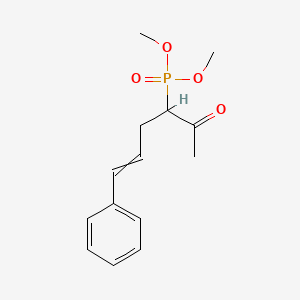
Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate can be achieved through several methods. One common approach involves the Michael addition of dimethyl phosphite to an α,β-unsaturated carbonyl compound. This reaction typically requires a base catalyst, such as triethylamine, and is carried out under mild conditions to yield the desired phosphonate product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize efficient catalytic systems to ensure high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize various phosphonates, including this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine oxides .
Scientific Research Applications
Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl (2-oxo-6-phenylhex-5-en-3-yl)phosphonate include:
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which includes a phenyl group and an α,β-unsaturated carbonyl moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
832721-04-7 |
|---|---|
Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C14H19O4P/c1-12(15)14(19(16,17-2)18-3)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11H2,1-3H3 |
InChI Key |
HKQPFRAAIOOJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=CC1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















